REACTION_CXSMILES
|
[NH:1]1[CH2:9][CH2:8][CH:4]([C:5]([OH:7])=[O:6])[CH2:3][CH2:2]1.[ClH:10].O.[CH3:12]O>C1COCC1>[ClH:10].[NH:1]1[CH2:9][CH2:8][CH:4]([C:5]([O:7][CH3:12])=[O:6])[CH2:3][CH2:2]1 |f:5.6|
|
Name
|
|
Quantity
|
40 g
|
Type
|
reactant
|
Smiles
|
N1CCC(C(=O)O)CC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
250 mL
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
was obtained
|
Type
|
TEMPERATURE
|
Details
|
The solution was then cooled in an ice bath
|
Type
|
CUSTOM
|
Details
|
aspirator (30° C.)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
WASH
|
Details
|
The filter cake was washed with two portions of 50 mL THF
|
Type
|
WASH
|
Details
|
by washing with 3×50 ml Et2O
|
Type
|
CUSTOM
|
Details
|
dried briefly in air (suction)
|
Type
|
CUSTOM
|
Details
|
Drying the slightly off-white solid
|
Type
|
WAIT
|
Details
|
was completed over-night in a desiccator
|
Reaction Time |
2.5 h |
Name
|
|
Type
|
|
Smiles
|
Cl.N1CCC(CC1)C(=O)OC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |